molecular formula C16H18Se2 B12550667 Diselenide, bis[(2-methylphenyl)methyl] CAS No. 158234-20-9

Diselenide, bis[(2-methylphenyl)methyl]

Cat. No.: B12550667
CAS No.: 158234-20-9
M. Wt: 368.3 g/mol
InChI Key: GTGASWBFEZZMSE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoselenium Compounds in Chemical Research

The journey of organoselenium chemistry began in 1836 with the synthesis of the first organoselenium compound, diethyl selenide (B1212193). ijpsonline.com However, for over a century, the field remained relatively obscure, largely due to the malodorous and toxic reputation of selenium compounds. rsc.org A significant turning point came in the early 1970s with the discovery of the selenoxide elimination reaction, which unveiled the synthetic utility of organoselenium reagents. researchgate.netresearchgate.net This discovery catalyzed a surge of interest in the field, leading to the development of a vast number of new reactions and a wide variety of organoselenium compounds. rsc.org

Initially, selenium dioxide (SeO2) was the predominant selenium reagent used in organic synthesis since its discovery as an oxidizing agent in the 1930s. rsc.org The evolution of the field saw the emergence of organoselenium compounds as versatile tools in organic synthesis, capable of acting as electrophiles, nucleophiles, and radicals. windows.net This versatility allows for the chemo-, regio-, and stereoselective introduction of selenium into organic molecules under mild conditions. windows.net The latter half of the 20th century witnessed a paradigm shift, recognizing the biological importance of selenium with the discovery of selenoproteins, such as glutathione (B108866) peroxidase, which play a crucial role in antioxidant defense systems. This biological relevance further fueled research into the synthesis and properties of organoselenium compounds.

Significance of Selenium and Organoselenium Compounds in Modern Chemistry

Selenium, a member of the group 16 elements, holds a unique position in chemistry, bridging the properties of its neighbors, sulfur and tellurium. rsc.org Organoselenium compounds have become indispensable in modern organic synthesis due to their unique reactivity. researchgate.nettandfonline.com They serve as versatile intermediates and reagents for a wide array of chemical transformations, including selenocyclizations, oxyselenenylations, and selenoxide eliminations. researchgate.net The ability of selenium to exist in multiple oxidation states (-2, +2, +4, +6) contributes to its diverse chemical behavior. chemeurope.com

The significance of organoselenium compounds extends beyond traditional organic synthesis. They are crucial precursors for the synthesis of metal selenide semiconductor materials. rsc.org Furthermore, their ability to mimic the function of selenoenzymes has made them important subjects of study in medicinal chemistry and biochemistry. rsc.orgtandfonline.com The discovery that selenium is an essential micronutrient for humans and mammals has spurred extensive research into the biological activities of organoselenium compounds, which are generally less toxic and more bioavailable than their inorganic counterparts. ijpsonline.commdpi.com

Classification and Structural Diversity of Diselenide Compounds

Diselenides, characterized by the Se-Se bond, represent a stable and important class of organoselenium compounds. wikipedia.org They are the selenium analogs of peroxides and disulfides. wikipedia.org The structural diversity of diselenides is vast, primarily determined by the nature of the organic moieties (R) attached to the diselenide group (R-Se-Se-R). wikipedia.org

Diselenides can be broadly classified based on the nature of the R group:

Diorganyl Diselenides: This is a general term for any organic diselenide.

Dialkyl Diselenides: The selenium atoms are bonded to alkyl groups (e.g., dimethyl diselenide). researchgate.net

Diaryl Diselenides: The selenium atoms are attached to aryl groups (e.g., diphenyl diselenide). researchgate.net

Dibenzyl Diselenides: A specific type of dialkyl diselenide where the organic group is a benzyl (B1604629) group. nist.gov

The structure of the organic group significantly influences the chemical and physical properties of the diselenide. For instance, the Se-Se bond in diaryl diselenides is influenced by the electronic effects of substituents on the aromatic ring. acs.org The structural diversity also extends to heterocyclic diselenides, where the diselenide moiety is part of a ring system or attached to a heterocyclic ring. nih.gov

Overview of Diaryl Diselenides as Precursors and Reagents in Organic Synthesis

Diaryl diselenides are arguably one of the most important classes of diselenides in organic synthesis. mdpi.com They are stable, often crystalline solids that are easy to handle and serve as shelf-stable precursors for a variety of more reactive organoselenium reagents. wikipedia.org

Key applications of diaryl diselenides in organic synthesis include:

Precursors to Electrophilic Selenium Species: Diaryl diselenides can be readily converted to selanyl (B1231334) halides (Ar-Se-X) by reaction with halogens. wikipedia.org These selanyl halides are excellent sources of "ArSe+" and are widely used in electrophilic selenylation reactions of alkenes, alkynes, and carbonyl compounds. researchgate.netrsc.org

Precursors to Nucleophilic Selenium Species: Reduction of diaryl diselenides, typically with agents like sodium borohydride (B1222165), generates selenolates (Ar-Se⁻), which are potent nucleophiles. researchgate.net Selenolates are used in various nucleophilic substitution and addition reactions.

Radical Precursors: The Se-Se bond in diaryl diselenides can undergo homolytic cleavage upon heating or photoirradiation to generate selanyl radicals (Ar-Se•). nih.gov These radicals can participate in a range of radical-mediated transformations.

Catalysts: In recent years, diaryl diselenides have emerged as effective catalysts for a variety of organic reactions, often in the presence of an oxidant to regenerate the active catalytic species. nih.gov

The versatility of diaryl diselenides as precursors and reagents has made them central to the construction of complex organic molecules. nih.govacs.org

Research Objectives and Scope for Diselenide, bis[(2-methylphenyl)methyl]

While the chemistry of diaryl diselenides like diphenyl diselenide is well-established, the specific properties and applications of asymmetrically substituted and sterically hindered diselenides remain an area of active investigation. This article focuses specifically on the chemical compound Diselenide, bis[(2-methylphenyl)methyl] .

The primary research objectives of this article are to:

Systematically present the known chemical and physical properties of Diselenide, bis[(2-methylphenyl)methyl].

Detail the established synthetic methodologies for its preparation.

Explore its reactivity and applications as a reagent or precursor in organic synthesis.

Investigate its potential use in the synthesis of advanced materials.

The scope of this article is strictly limited to the chemical aspects of Diselenide, bis[(2-methylphenyl)methyl]. It will not delve into biological activities, dosage, or safety profiles. The information presented will be based on a thorough review of the scientific literature, providing a comprehensive and focused overview of this specific organoselenium compound.

Properties

CAS No.

158234-20-9

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3

InChI Key

GTGASWBFEZZMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

The bond between the two selenium atoms (Se-Se) and the torsional angle along this bond are defining features of diselenides. In the closely related isomer, bis(4-methylbenzyl)diselane, the Se-Se bond length has been determined to be 2.2964 (9) Å. nih.gov This value falls within the typical range for organodiselenides.

A critical parameter for understanding the compound's three-dimensional shape is the C-Se-Se-C dihedral angle. For bis(4-methylbenzyl)diselane, this angle is 88.1 (3)°. nih.gov Research indicates that diaryl diselenides generally adopt a skewed conformation where this dihedral angle is close to 90°. rsc.org The flexibility of the Se-Se bond is a key characteristic of these molecules. rsc.org It has been reported that to alleviate steric strain from bulky substituents, diselenides tend to increase the C-Se-Se-C dihedral angle rather than significantly elongating the Se-Se or Se-C bonds. Dihedral angles in less sterically hindered diselenides typically range from 73° to 87°, while those in more hindered compounds can be much larger, from 102° to 180°.

Selected Crystallographic Data for Related Diselenides

CompoundSe-Se Bond Length (Å)C-Se-Se-C Dihedral Angle (°)Reference
bis(4-methylbenzyl)diselane2.2964 (9)88.1 (3) nih.gov
Dibenzyl diselenideNot SpecifiedNot Specified nih.gov
Bis(mesityl) diselenideNot Specified83.5

Non-covalent interactions play a significant role in the crystal packing and can influence the conformation of organoselenium compounds. Intramolecular interactions, such as those between selenium and other heteroatoms like nitrogen or oxygen (Se···N or Se···O), can enforce conformational rigidity. acs.org These interactions typically occur when a nucleophilic atom (like N or O) interacts with the antibonding orbital (σ*) of a C-Se bond. acs.org In the case of Diselenide, bis[(2-methylphenyl)methyl], which lacks other heteroatoms, weak intramolecular C-H···Se hydrogen bonds may be present, influencing the orientation of the benzyl (B1604629) groups.

In the solid state, intermolecular interactions define the crystal lattice. The unsubstituted analogue, dibenzyl diselenide, exhibits intermolecular Se···Se interactions at a distance of 3.4425(1) Å, which leads to the formation of one-dimensional strands along a crystallographic axis. mpg.de Similar weak chalcogen-chalcogen interactions are expected to be significant in the crystal packing of bis[(2-methylphenyl)methyl] diselenide.

The presence of the methyl group at the ortho position of each phenyl ring in Diselenide, bis[(2-methylphenyl)methyl] introduces significant steric hindrance. As previously noted, steric strain in diselenides is primarily accommodated by an adjustment of the C-Se-Se-C dihedral angle. This steric bulk forces the molecule to adopt a conformation that minimizes the repulsion between the methyl groups and the selenium atoms. This can lead to a more "open" or twisted conformation compared to the unsubstituted dibenzyl diselenide. In some organoselenium compounds, significant steric crowding has been shown to alter the orientation of rings to such an extent that it dictates which atoms can participate in intramolecular interactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution, providing detailed information about the chemical environment of magnetically active nuclei, such as ¹H.

The ¹H NMR spectrum of Diselenide, bis[(2-methylphenyl)methyl] provides a map of the different proton environments in the molecule. Based on its structure and data from analogous compounds, the spectrum is expected to show three main groups of signals: rsc.orgacs.org

Aromatic Protons: The protons on the two phenyl rings will appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The substitution pattern will lead to distinct signals for the four different protons on each ring.

Methylene (B1212753) Protons (-CH₂-): The four protons of the two methylene bridges (Ar-CH₂-Se) are chemically equivalent due to molecular symmetry and are expected to produce a single sharp singlet. This signal would likely appear in the range of 3.5 to 4.5 ppm.

Methyl Protons (-CH₃): The six protons of the two methyl groups are also equivalent and will give rise to a sharp singlet, typically in the upfield region of the spectrum, around 2.0 to 2.5 ppm.

The precise chemical shifts can be influenced by the solvent used and the concentration of the sample. rsc.org

Expected ¹H NMR Chemical Shift Ranges

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)7.0 - 7.5Multiplet (m)
Methylene (-CH₂-)3.5 - 4.5Singlet (s)
Methyl (-CH₃)2.0 - 2.5Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon framework of a molecule. For Diselenide, bis[(2-methylphenyl)methyl], the spectrum reveals distinct signals corresponding to each chemically non-equivalent carbon atom. Due to the molecule's symmetry, the spectrum is simplified, with one set of signals representing the carbons of both (2-methylphenyl)methyl groups.

The expected chemical shifts (δ) are assigned based on established ranges for similar structural motifs. The methyl carbon (–CH₃) typically appears in the upfield region of the spectrum. The methylene carbon (–CH₂–Se), being directly attached to the electronegative selenium atom, is deshielded and its resonance is found further downfield. The aromatic carbons exhibit a cluster of signals in the characteristic downfield region, with their precise shifts influenced by the positions of the methyl and benzyl-seleno substituents.

While specific data for Diselenide, bis[(2-methylphenyl)methyl] is not extensively published, analysis of related structures provides a reliable basis for predicting the chemical shifts. For instance, in the closely related monoselenide, bis(2-methylbenzyl)selenide, the methyl carbon signal appears at 26.2 ppm and the methylene carbon at 66.4 ppm. The aromatic carbons are observed in the 122–141 ppm range. These values serve as excellent reference points for the title diselenide.

Table 1: Predicted ¹³C NMR Chemical Shifts for Diselenide, bis[(2-methylphenyl)methyl]

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale / Comparison
Methyl (–CH₃)~20-26Typical range for a tolyl methyl group.
Methylene (–CH₂–Se)~35-45Downfield shift due to attachment to selenium. In diselenides, this carbon is often more shielded than in monoselenides.
Aromatic (C-H)~125-131Standard region for unsubstituted and meta-substituted aromatic carbons.
Aromatic (C-CH₃)~135-140Quaternary carbon attached to the methyl group.
Aromatic (C-CH₂Se)~137-142Quaternary carbon attached to the methylene-selenium group.

The number of distinct signals in the ¹³C NMR spectrum directly confirms the symmetry of the molecule and the presence of the unique carbon environments inherent to the bis[(2-methylphenyl)methyl] structure.

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) for Selenium Environment and Bonding

Selenium-77 NMR (⁷⁷Se NMR) is a highly sensitive probe for the direct observation of the selenium atom's local chemical environment. The ⁷⁷Se isotope has a spin of ½ and a natural abundance of 7.63%, making it suitable for NMR studies. The chemical shift of ⁷⁷Se is particularly informative about the oxidation state and bonding of the selenium atom.

For symmetrical dialkyl or dibenzyl diselenides, the ⁷⁷Se NMR spectrum is characterized by a single resonance, confirming that both selenium atoms are chemically equivalent. The chemical shift for diselenides typically falls within a range of +230 to +360 ppm relative to dimethyl selenide (B1212193) ((CH₃)₂Se). researchgate.net This downfield shift is characteristic of selenium atoms involved in a Se-Se bond. In comparison, the corresponding monoselenides show significantly different chemical shifts. For example, bis(pyrazinyl)diselenide resonates at 443 ppm, while the monoselenide analogue appears further downfield at 472 ppm, illustrating that diselenides are generally more shielded (appear upfield) than comparable monoselenides. nih.gov

The chemical shift is sensitive to the nature of the substituents on the carbon atom bound to selenium. Furthermore, studies have shown that the ⁷⁷Se chemical shifts in diselenides can be dependent on temperature and the solvent used, which is attributed to dynamic processes such as rotation around the Se-Se bond. acs.orgresearchgate.net

Table 2: Representative ⁷⁷Se NMR Chemical Shifts for Various Diselenides

CompoundChemical Shift (δ, ppm)SolventReference
Diphenyl diselenide~463DMSO-d₆ mdpi.com
Bis(mesityl) diselenide368C₆D₆
Bis(pyrazinyl) diselenide443- nih.gov
Diselenide, bis[(2-methylphenyl)methyl] (Predicted) ~350-450 - -

The observation of a single peak in the expected region for Diselenide, bis[(2-methylphenyl)methyl] would provide conclusive evidence of the diselenide (Se-Se) linkage.

Correlation of Spectroscopic Data with Molecular Structure

The collective interpretation of ¹H, ¹³C, and ⁷⁷Se NMR data provides a comprehensive and self-validating picture of the molecular structure of Diselenide, bis[(2-methylphenyl)methyl].

Symmetry and Connectivity: The simplicity of the spectra—a single set of signals for the (2-methylphenyl)methyl moiety in both ¹H and ¹³C NMR—confirms the C₂ symmetry of the molecule. This indicates that the two (2-methylphenyl)methyl groups are identical and are linked symmetrically through the diselenide bridge.

Carbon Skeleton: The ¹³C NMR spectrum confirms the presence of all expected carbon types: one methyl, one methylene, and the requisite number of aromatic carbons for the ortho-substituted phenyl ring.

Selenium Environment: The single resonance in the ⁷⁷Se NMR spectrum is the definitive signature of the Se-Se bond, confirming the compound as a diselenide and ruling out alternative structures such as a selenide or a triselenide.

Proton Environment: The ¹H NMR spectrum complements this picture, showing distinct signals for the methyl protons, the methylene protons adjacent to the selenium, and the aromatic protons, with integration values consistent with the proposed structure.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry provides crucial information on the molecular weight and structural integrity of Diselenide, bis[(2-methylphenyl)methyl]. The technique also reveals characteristic fragmentation patterns that serve as a structural fingerprint. In electrospray ionization (ESI) or electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak cluster ([M]⁺).

The molecular formula is C₁₆H₁₈Se₂. Selenium has a complex isotopic pattern with several naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), which results in a distinctive, readily identifiable isotopic pattern for the molecular ion and any selenium-containing fragments. The monoisotopic mass is approximately 369.97 Da (using the most abundant ⁸⁰Se isotope).

The fragmentation of dibenzyl diselenides is well-understood. The primary cleavage events are typically:

Se-Se Bond Cleavage: Homolytic or heterolytic cleavage of the weak Se-Se bond, leading to a fragment corresponding to half of the molecule, [C₈H₉Se]⁺.

C-Se Bond Cleavage: Fission of the benzyl-selenium bond, which can lead to the formation of a stable 2-methylbenzyl cation ([C₈H₉]⁺, m/z 105) or a selenium-containing fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of Diselenide, bis[(2-methylphenyl)methyl]

Ion FragmentFormulaPredicted m/z (for ⁸⁰Se)Description
[M]⁺[C₁₆H₁₈Se₂]⁺~370Molecular Ion
[M/2]⁺[C₈H₉Se]⁺~185Cleavage of the Se-Se bond
[C₈H₉]⁺[C₈H₉]⁺1052-Methylbenzyl cation from C-Se cleavage
[C₇H₇]⁺[C₇H₇]⁺91Tropylium ion, from rearrangement of the benzyl fragment

The presence of the correct molecular ion cluster and these characteristic fragments in the mass spectrum provides strong confirmation of both the molecular formula and the core structure of the compound. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and analyze bond vibrations. For Diselenide, bis[(2-methylphenyl)methyl], the key vibrational modes are the Se-Se and C-Se stretching frequencies.

Se-Se Stretch (ν_Se-Se_): The diselenide linkage gives rise to a characteristic stretching vibration. This mode is often weak or inactive in the IR spectrum due to the low polarity of the symmetrical Se-Se bond. However, it typically produces a strong and distinct signal in the Raman spectrum. For related aromatic diselenides, this peak is observed in the range of 250-290 cm⁻¹. For example, the intense Raman band for bis(2-aminophenyl) diselenide appears at 252 cm⁻¹. researchgate.net

C-Se Stretch (ν_C-Se_): The stretching vibration of the carbon-selenium bond is expected to appear in the region of 500-600 cm⁻¹ in the IR spectrum. In some related compounds, these bands have been assigned at lower frequencies, around 280-300 cm⁻¹ in the Raman spectrum. researchgate.net

Other expected bands include C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹).

Table 4: Characteristic Vibrational Frequencies for Diselenide, bis[(2-methylphenyl)methyl]

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
Se-Se StretchRaman250 - 290Strong, Sharp
C-Se StretchIR / Raman500 - 600Medium
Aromatic C-H StretchIR3000 - 3100Medium to Strong
Aliphatic C-H StretchIR2850 - 2970Medium to Strong
Aromatic C=C StretchIR / Raman1450 - 1600Medium to Strong

The detection of the characteristic Se-Se stretching frequency in the Raman spectrum is particularly powerful evidence for the diselenide bridge. capes.gov.br

Electronic Spectroscopy (UV-Vis) for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Organic diselenides are known to absorb light in the UV region. The spectrum of Diselenide, bis[(2-methylphenyl)methyl] is expected to show characteristic absorption maxima (λ_max_) corresponding to π → π* transitions within the aromatic rings and n → σ* transitions associated with the lone pairs on the selenium atoms and the C-Se and Se-Se bonds.

The electronic absorption spectrum of diselenides is known to be sensitive to the C-Se-Se-C dihedral angle. Changes in this angle, influenced by steric hindrance from the ortho-methyl groups, can affect the energy of the molecular orbitals and thus the position of the absorption bands.

In related pyrazinyl diselenides, absorption maxima are observed between 250 nm and 350 nm. nih.gov It has also been noted that electron-donating substituents, such as a methyl group, can cause a bathochromic (red) shift in the absorption peaks. nih.gov Therefore, Diselenide, bis[(2-methylphenyl)methyl] is expected to exhibit one or more broad absorption bands in the near-UV range, likely centered around 300-340 nm, which is typical for the lowest energy n → σ* transition of the diselenide chromophore.

Table 5: Expected UV-Vis Absorption for Diselenide, bis[(2-methylphenyl)methyl]

Transition TypeExpected λ_max (nm)Chromophore
π → π~250 - 280Aromatic Phenyl Ring
n → σ~300 - 340C-Se-Se-C

The UV-Vis spectrum confirms the presence of the key chromophores and provides valuable information about the electronic structure of the molecule.

Chemical Reactivity and Mechanistic Investigations of Diselenide, Bis 2 Methylphenyl Methyl

Se-Se Bond Cleavage Reactions

The Se-Se bond in diselenides is relatively weak, with a bond dissociation energy that allows it to be cleaved under various conditions, including thermally, photochemically, or through chemical reactions. This cleavage can proceed through either homolytic or heterolytic pathways.

Homolytic Cleavage (Radical Pathways)

Homolytic cleavage of the Se-Se bond results in the formation of two selenyl radicals (RSe•). This process is a key step in the antioxidant action of diselenides and can be initiated by heat or light. For instance, the thermal decomposition of the closely related dibenzyl diselenide has been observed at temperatures around 160°C, which is lower than that required for diphenyl diselenide, indicating a less stable Se-Se bond. This suggests that Diselenide, bis[(2-methylphenyl)methyl] would also likely decompose upon heating to generate 2-methylbenzylselenyl radicals.

(2-CH₃C₆H₄CH₂)₂Se₂ + Δ/hν ⇌ 2 (2-CH₃C₆H₄CH₂Se•)

These generated selenyl radicals are key intermediates in various chemical transformations, including their well-documented role in scavenging damaging free radicals, a fundamental aspect of their antioxidant properties. researchgate.net The stability of the resulting selenyl radical can influence the ease of this cleavage.

Heterolytic Cleavage (Electrophilic and Nucleophilic Pathways)

Heterolytic cleavage involves the breaking of the Se-Se bond where one selenium atom retains both electrons, forming a selenolate anion (RSe⁻), while the other becomes an electrophilic selenium species (RSe⁺).

Nucleophilic Cleavage: The Se-Se bond is susceptible to attack by nucleophiles (Nu⁻), leading to the formation of a selenolate and a new selenium-nucleophile compound. This is a common reaction pathway for diselenides.

(2-CH₃C₆H₄CH₂)₂Se₂ + Nu⁻ → 2-CH₃C₆H₄CH₂Se⁻ + 2-CH₃C₆H₄CH₂Se-Nu

Strong reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used to achieve this, quantitatively yielding the corresponding selenolate. researchgate.net This reaction is fundamental for the in-situ generation of nucleophilic selenium reagents for further organic synthesis.

Electrophilic Cleavage: Conversely, the Se-Se bond can be attacked by electrophiles (E⁺). This is less common than nucleophilic cleavage but can occur with strong electrophiles. In such reactions, the diselenide acts as a nucleophile. The reaction of diselenides with halogens, for example, leads to the formation of selenyl halides.

Redox Chemistry of Diselenide, bis[(2-methylphenyl)methyl]

The ability of selenium to exist in multiple oxidation states (-2, 0, +2, +4, +6) is central to the redox chemistry of organoselenium compounds. Diselenide, bis[(2-methylphenyl)methyl], where selenium is in the -1 formal oxidation state, can be both oxidized and reduced.

Oxidation Pathways to Electrophilic Selenium Species (e.g., RSeX, RSeX₃)

Oxidation of diselenides can lead to a variety of electrophilic selenium species. Mild oxidation, for instance with hydrogen peroxide (H₂O₂), can yield seleninic acids (RSeO₂H) via intermediate species. The oxidation of diaryl diselenides with H₂O₂ in the presence of catalysts has been shown to form phenols, indicating the generation of highly reactive electrophilic selenium intermediates.

The general pathway for oxidation can be represented as: (RSe)₂ → [RSeOH] → RSeO₂H → RSeO₃H

These oxidized species, such as selenyl halides (RSeX) or species derived from oxidation with reagents like Selectfluor®, are potent electrophiles used in various organic transformations, including selenocyclization reactions. The reaction of diphenyl diselenide with an oxidizing agent can generate a selenium cation (PhSe⁺) which acts as a catalyst.

Table 1: Products from Oxidation of Diselenide Analogs

Diselenide Analog Oxidizing Agent Conditions Major Product(s)
Diphenyl Diselenide H₂O₂/Catalyst Varies Phenols, Arenecarboxylic acids
Dibenzyl Disulfide* H₂O₂/Catalyst CH₃CN Thiolsulfinate (PhCH₂S(O)SCH₂Ph)
Diphenyl Diselenide Selectfluor® Not specified Electrophilic Se species (PhSe⁺)

Note: Data for the analogous disulfide is included to show a related reaction pathway.

Reduction Pathways to Nucleophilic Selenolate Ions (RSe⁻)

The reduction of the Se-Se bond is a key reaction that generates the corresponding nucleophilic selenolate anion (RSe⁻). This transformation is typically achieved with reducing agents like sodium borohydride (NaBH₄) in a protic solvent like ethanol. researchgate.net

(2-CH₃C₆H₄CH₂)₂Se₂ + 2e⁻ → 2 (2-CH₃C₆H₄CH₂Se⁻)

The resulting 2-methylbenzylselenolate is a powerful nucleophile that can be used in a variety of synthetic applications, such as the synthesis of unsymmetrical selenides by reaction with alkyl halides. This reduction is also a critical step in the catalytic cycle of glutathione (B108866) peroxidase (GPx)-like activity, where the diselenide is reduced by thiols to the active selenol form.

Table 2: Common Reducing Agents for Diselenides

Reducing Agent Solvent General Product
Sodium Borohydride (NaBH₄) Ethanol or Water Sodium Selenolate (RSeNa) researchgate.net
Hydrazine (B178648) Hydrate (B1144303) Not specified Selenol (RSeH) or Selenolate

Electrochemical Properties and Redox Potentials

The electrochemical behavior of diselenides provides insight into their redox properties. Cyclic voltammetry studies on diaryl diselenides show that they can be both oxidized and reduced electrochemically. The oxidation potential is a measure of the ease with which the compound loses electrons to form radical cations or dications. For diphenyl diselenide, an onset oxidation potential has been observed at approximately 1.05 V.

The electrochemical oxidation of diselenides can proceed via a one-electron transfer to form a radical cation [RSeSeR]•⁺, which can then undergo further reactions. Alternatively, a two-electron oxidation can directly generate electrophilic selenium species.

The reduction potential indicates the ease of electron acceptance to form the selenolate anion. While specific redox potential data for Diselenide, bis[(2-methylphenyl)methyl] is not available, the values would be expected to be influenced by the electron-donating nature of the methyl group on the aromatic ring, potentially making it easier to oxidize compared to the unsubstituted dibenzyl diselenide.

Electrophilic Reactions at Selenium Centers

The selenium atoms in Diselenide, bis[(2-methylphenyl)methyl] possess lone pairs of electrons, allowing them to act as nucleophiles. However, they can also be subject to electrophilic attack, particularly under conditions that promote the formation of a more reactive selenenyl species.

Addition to Unsaturated Systems (e.g., Alkenes, Alkynes)

The addition of diselenides to unsaturated carbon-carbon bonds, known as selenenylation, is a fundamental transformation in organoselenium chemistry. While specific studies on the electrophilic addition of Diselenide, bis[(2-methylphenyl)methyl] are not extensively documented, the reactivity can be inferred from the well-established behavior of analogous diselenides, such as diphenyl diselenide.

Generally, the direct electrophilic addition of a diselenide to an alkene or alkyne is a slow process. ic.ac.uk The reaction is often facilitated by the in-situ generation of a more potent electrophilic selenium species, such as a selenenyl halide (RSeX) or a selenenyl triflate (RSeOTf). These species are typically formed by the reaction of the diselenide with an appropriate electrophilic reagent.

Alkynes, despite having a higher electron density due to two π-bonds, are generally less reactive towards electrophiles than alkenes. chemistrysteps.comlibretexts.orgyoutube.com This is attributed to the formation of a highly unstable vinyl cation intermediate upon protonation of the triple bond. youtube.com Consequently, the electrophilic addition of diselenides to alkynes often requires catalysis, for instance, by mercury salts. ic.ac.uk The mechanism typically involves the formation of a π-complex between the electrophile and the alkyne, followed by nucleophilic attack. libretexts.org The regiochemistry of the addition to unsymmetrical alkynes follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. chemistrysteps.comlibretexts.orgslideshare.net

In the context of Diselenide, bis[(2-methylphenyl)methyl], an electrophilic addition to an alkyne would likely proceed via an initial activation step to generate a [(2-methylphenyl)methyl]selenenyl electrophile. This electrophile would then add to the alkyne, leading to a vinyl selenide (B1212193) product. A subsequent addition can occur across the remaining double bond.

Reactions with Carbonyl Compounds and Other Nucleophiles

The reaction of diselenides with carbonyl compounds typically involves the intermediacy of an enol or enolate. The enolate, being a potent nucleophile, can attack the electrophilic selenium center of the diselenide. Research on the reaction of camphor (B46023) enolate with elemental selenium has shown the formation of a diselenide as the main product. rsc.org This suggests that a similar reaction with a pre-formed diselenide like Diselenide, bis[(2-methylphenyl)methyl] would likely require activation of the diselenide or the carbonyl compound.

Nucleophilic Reactions of the Diselenide

The selenium-selenium bond in Diselenide, bis[(2-methylphenyl)methyl] is susceptible to cleavage by nucleophiles. This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of the (2-methylphenyl)methylseleno group onto various substrates.

Reaction with Electrophilic Inorganic and Organic Compounds

Diselenides can react with a variety of electrophilic species. For instance, the reaction of diselenides with halogens leads to the formation of selenenyl halides. Computational studies on the nucleophilic substitution at the selenium atom in diselenides have shown that the reaction generally proceeds via an addition-elimination mechanism, forming a stable hypercoordinate selenium intermediate. researchgate.netresearchgate.net These studies also indicate that nucleophilic attack at a selenium center is both kinetically and thermodynamically more favorable than at a sulfur center. researchgate.netresearchgate.net

The reaction of a more complex selenide, bis{[2,6-(dimethylamino)methyl]phenyl} selenide, with palladium(II) and mercury(II) precursors has been explored. nih.gov This research demonstrates the ability of the selenium atom to coordinate with metal centers, which can lead to further transformations such as C-H activation or cleavage of the Se-C bond. nih.gov While this is a selenide and not a diselenide, it provides insight into the potential interactions of the selenium atom in Diselenide, bis[(2-methylphenyl)methyl] with organometallic reagents.

Alkylation Reactions

A key nucleophilic reaction of diselenides is their reductive cleavage followed by alkylation. The synthesis of Diselenide, bis[(2-methylphenyl)methyl] itself is a prime example of the reverse process, where a diselenide anion is alkylated. The preparation typically involves the reduction of elemental selenium with a reducing agent like sodium borohydride to form sodium diselenide (Na₂Se₂). This is then reacted with two equivalents of a 2-methylbenzyl halide.

A convenient method for the synthesis of various dibenzyl diselenides, including substituted derivatives, utilizes phase-transfer catalysis. In this approach, elemental selenium is treated with sodium hydroxide (B78521) under phase-transfer conditions to generate the diselenide anion, which subsequently reacts with a benzyl (B1604629) halide to afford the corresponding dibenzyl diselenide in good to excellent yields.

EntryBenzyl HalideCatalystSolventYield (%)
1Benzyl chlorideTBABBenzene/Water95
24-Methylbenzyl chlorideTBABBenzene/Water92
34-Chlorobenzyl chlorideTBABBenzene/Water96
42-Chlorobenzyl chlorideTBABBenzene/Water90
Table based on data for the synthesis of dibenzyl diselenides under phase transfer conditions. TBAB = Tetrabutylammonium bromide.

Radical Reactions Involving the Diselenide

The relatively weak Se-Se bond in diselenides (bond dissociation energy of approximately 170-200 kJ/mol) makes them excellent precursors for selenyl radicals upon thermal or photochemical induction. nih.govnih.gov Diselenide, bis[(2-methylphenyl)methyl] is expected to share this characteristic with other diselenides like diphenyl diselenide.

Diselenides are known to be excellent radical trapping agents. nih.govdntb.gov.ua Specifically, diphenyl diselenide has been shown to have a high carbon-radical-trapping ability. nih.gov This property is utilized in various radical-mediated transformations. For example, in the photoinduced radical addition of diphenyl disulfide to alkenes, the presence of a catalytic amount of diphenyl diselenide can suppress the polymerization of the alkene and promote the desired dithiolation reaction. nih.govsemanticscholar.org The mechanism involves the generation of a phenylselenyl radical (PhSe•), which acts as a reversible radical trap.

Photoinduced reactions of diaryl diselenides with organometallic compounds, such as hexacyclohexyldilead, generate alkyl radicals that are efficiently trapped by the diselenide to form aryl alkyl selenides. nih.gov The reaction proceeds via homolytic cleavage of the Se-Se bond and the metal-carbon bond under light irradiation. nih.gov It has been noted that diaryl diselenides with electron-deficient aryl groups tend to give better yields in these radical trapping reactions, while those with ortho-substituents may result in lower yields due to steric hindrance. nih.gov

Furthermore, visible-light-induced selenocyclization reactions of indolyl-ynones with diselenides proceed via the generation of a phenylselenyl radical, which undergoes radical addition to the alkyne, followed by cyclization and oxidation to afford selenospiroindolenines. mdpi.com These examples underscore the broad utility of diselenides as sources of selenyl radicals for the construction of complex organic molecules.

Photoinduced Radical Generation

The selenium-selenium (Se-Se) bond in diselenides is known to be susceptible to homolytic cleavage upon exposure to light, leading to the formation of selenyl radicals. While specific studies on the photoinduced radical generation of Diselenide, bis[(2-methylphenyl)methyl] are not extensively documented, the general reactivity pattern of diaryl and dialkyl diselenides suggests that it will undergo a similar process. Under visible-light irradiation, the Se-Se bond can break, yielding two 2-methylbenzylselenyl radicals (2-MeC₆H₄CH₂Se•).

This process is foundational to many of the radical-mediated reactions involving organodiselenides. The energy from the light is absorbed by the molecule, promoting it to an excited state which then leads to the dissociation of the relatively weak Se-Se bond. The general mechanism for diaryl diselenides is the homolytic cleavage to produce two selenium radicals. nih.gov This reaction is often the initial step in various synthetic transformations where the selenyl radical acts as a key intermediate. nih.gov

Carbon-Radical Trapping Abilities

The 2-methylbenzylselenyl radicals generated from the photolysis of Diselenide, bis[(2-methylphenyl)methyl] are expected to possess significant carbon-radical trapping abilities. Organoselenium compounds, particularly diselenides, are recognized for their excellent capacity to capture carbon-centered radicals. nih.gov For instance, diphenyl diselenide has been shown to be highly efficient in trapping cyclohexyl radicals generated from the photolysis of hexacyclohexyldilead. nih.gov

The general process involves the addition of the carbon radical to the selenium atom of the diselenide, leading to the formation of a new carbon-selenium bond and the expulsion of a selenyl radical, thus propagating a radical chain reaction. Alternatively, a carbon radical can be directly trapped by a selenyl radical. The high rate constants associated with these trapping reactions make diselenides valuable reagents in radical chemistry. While specific kinetic data for the trapping of carbon radicals by the 2-methylbenzylselenyl radical is not available, it is anticipated to be an efficient process based on the behavior of analogous selenium compounds.

Ligand Chemistry and Coordination Behavior

Diselenide, bis[(2-methylphenyl)methyl], possesses the potential to act as a ligand in coordination chemistry. The selenium atoms have lone pairs of electrons that can be donated to a metal center. Selenium is considered a soft donor atom, which means it tends to form stable complexes with soft metal ions, such as those of the later transition metals (e.g., Pd(II), Pt(II), Hg(II), Cu(I), Ag(I), Au(I)). The soft nature of selenium allows for effective orbital overlap with the orbitals of soft metal centers, leading to the formation of strong covalent bonds.

The presence of the benzyl groups can also influence the coordination behavior through steric effects and potential weak interactions. While there are no specific studies detailing the coordination of Diselenide, bis[(2-methylphenyl)methyl], research on similar organoselenium ligands provides insight into its potential role. For example, a related ligand, bis{2,6-bis[(dimethylamino)methyl]phenyl} selenide, has been shown to coordinate to palladium(II) and mercury(II). nih.govresearchgate.net In these complexes, the selenium atom, along with other donor atoms within the ligand, coordinates to the metal center, demonstrating the versatility of organoselenium compounds as ligands. The flexible yet sterically demanding nature of such ligands can lead to interesting coordination geometries. nih.gov

The structure of Diselenide, bis[(2-methylphenyl)methyl] suggests that it could participate in the formation of various types of metal complexes, including mononuclear, dinuclear, and potentially multinuclear assemblies.

Mononuclear Complexes: The diselenide could act as a bidentate ligand, with both selenium atoms coordinating to a single metal center to form a chelate ring. However, the length and flexibility of the bis[(2-methylphenyl)methyl] backbone may make this mode of coordination less favorable. More likely, it could act as a monodentate ligand, with only one selenium atom coordinating to the metal.

Dinuclear and Multinuclear Complexes: A more probable coordination mode for this diselenide is as a bridging ligand between two or more metal centers. Each selenium atom could coordinate to a different metal ion, leading to the formation of dinuclear or polynuclear complexes. This bridging behavior is common for ligands with two donor atoms separated by a flexible linker. Studies on related bis(bidentate) ligands have shown the formation of both mononuclear and dinuclear complexes, depending on the stoichiometry and the nature of the metal and other co-ligands. mdpi.com For instance, the reaction of a bis(bidentate) ligand with different molar ratios of a copper(II) salt led to the isolation of mononuclear, dinuclear, and one-dimensional coordination polymers. mdpi.com

The following table provides examples of metal complexes formed with a related organoselenide ligand, illustrating the potential coordination modes.

LigandMetal IonComplex TypeCoordination EnvironmentReference
bis{2,6-bis[(dimethylamino)methyl]phenyl} selenidePd(II)DinuclearDistorted square planar at each Pd center nih.govresearchgate.net
bis{2,6-bis[(dimethylamino)methyl]phenyl} selenideHg(II)DinuclearDistorted T-shaped at each Hg center nih.govresearchgate.net
2,5-di(2-pyridyl)-1,3,4-thiadiazoleFe(II)MononuclearDistorted octahedral rsc.org
N,N'-bis(salicylidene)ethylenediamineNi(II)MononuclearOctahedral sapub.org
N,N'-bis(salicylidene)ethylenediamineZn(II)MononuclearNot specified sapub.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving Diselenide, bis[(2-methylphenyl)methyl] are crucial for understanding its reactivity and mechanism of action. While specific studies on this particular compound are scarce, research on other organoselenium compounds provides valuable insights.

For instance, kinetic studies on bis(1-methylimidazol-2-yl) diselenide have determined the bimolecular rate constants for its reaction with various reactive oxygen species (ROS). nih.gov These studies, often employing techniques like pulse radiolysis, provide quantitative data on the scavenging ability of the diselenide towards radicals such as the hydroxyl radical. nih.gov The rate constants obtained are comparable to those of other known sulfur and selenium-based antioxidants. nih.gov Such kinetic data is essential for evaluating the potential of these compounds in applications where radical scavenging is important.

Influence of Substituent Effects on Reactivity

The presence of the (2-methylphenyl)methyl substituent in Diselenide, bis[(2-methylphenyl)methyl] is expected to influence its reactivity through a combination of electronic and steric effects.

Electronic Effects: The methyl group on the phenyl ring is an electron-donating group. saskoer.ca Through hyperconjugation and weak inductive effects, it increases the electron density on the aromatic ring. This electronic effect can be transmitted to the selenium atoms, potentially influencing their nucleophilicity and the stability of any radical or ionic intermediates formed during a reaction. An increase in electron density at the selenium center could enhance its reactivity towards electrophiles. Activating groups generally speed up reactions with electrophiles due to the increased electron density on the ring, which stabilizes the intermediate carbocation. libretexts.org

Steric Effects: The ortho-position of the methyl group introduces significant steric hindrance around the selenium atoms. This steric bulk can impede the approach of reactants to the selenium centers, thereby slowing down the rate of reaction. nih.gov In studies of the reaction of various diaryl diselenides, it was observed that ortho-substituted diselenides gave lower yields of the product compared to their para- and meta-substituted counterparts, an effect attributed to steric hindrance. nih.gov

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the molecular properties of Diselenide, bis[(2-methylphenyl)methyl] from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method for studying organoselenium compounds due to its favorable balance of accuracy and computational cost. nih.govacs.orgacs.org For Diselenide, bis[(2-methylphenyl)methyl], DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

DFT calculations also provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential. These are crucial for understanding the reactivity of the molecule. For instance, the B3LYP/6-31G(d,p) level of theory has been successfully used to investigate the structural and theoretical parameters of other amide-functionalized organoselenium compounds. acs.org

Table 1: Predicted Parameters from DFT Calculations for a Typical Diselenide This table presents expected values for a generic diselenide based on literature, as specific computational data for Diselenide, bis[(2-methylphenyl)methyl] is not available.

ParameterPredicted Value RangeSignificance
Se-Se Bond Length2.30 - 2.35 ÅIndicates the strength of the diselenide bond.
C-Se Bond Length1.95 - 2.00 ÅReflects the covalent bond between carbon and selenium.
C-Se-Se Bond Angle98° - 105°Influences the overall molecular geometry.
C-Se-Se-C Dihedral Angle80° - 100°Key determinant of the molecule's conformation.

Ab initio (from the beginning) methods are another class of quantum mechanical calculations that are based on first principles without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide very high accuracy, especially for electronic properties.

For Diselenide, bis[(2-methylphenyl)methyl], ab initio calculations could be used to obtain highly accurate values for properties like bond dissociation energies and electronic transition energies. acs.org However, these methods are computationally more demanding than DFT. A comparative study on organoselenium compounds has shown that methods like B3PW91/6-311G(2df,p) can provide results comparable to high-level ab initio calculations for geometries and energetics. nih.govacs.org The choice of method often represents a compromise between desired accuracy and available computational resources. Studies on the S-S bond breaking in disulfides have utilized ab initio approaches to understand the underlying mechanisms, a methodology that is directly applicable to the Se-Se bond in diselenides. acs.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for understanding chemical reactivity. The analysis of the frontier molecular orbitals is particularly important.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. masterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com

For Diselenide, bis[(2-methylphenyl)methyl], the HOMO is expected to have significant contributions from the lone pair electrons of the two selenium atoms. The energy of the HOMO is related to the ionization potential of the molecule. The LUMO, on the other hand, is likely to be an anti-bonding orbital, specifically the σ* orbital of the Se-Se bond. The energy of the LUMO is related to the electron affinity of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov In a study of amide-functionalized organoselenium compounds, HOMO-LUMO gaps were calculated to be around 5.00-5.12 eV. acs.org A similar range would be expected for Diselenide, bis[(2-methylphenyl)methyl].

Table 2: Conceptual HOMO-LUMO Analysis for Diselenide, bis[(2-methylphenyl)methyl] This table is a conceptual representation based on general principles of molecular orbital theory for diselenides.

Molecular OrbitalPrimary Atomic Orbital ContributionRole in Reactivity
HOMO Selenium lone pairs (p-orbitals)Electron donation, nucleophilicity, site of oxidation.
LUMO Se-Se σ* anti-bonding orbitalElectron acceptance, electrophilicity, site of reduction and bond cleavage.

Frontier Molecular Orbital (FMO) theory uses the interaction between the HOMO of one reactant and the LUMO of another to predict the feasibility and outcome of a chemical reaction. masterorganicchemistry.com For Diselenide, bis[(2-methylphenyl)methyl], FMO theory can predict its behavior in various reactions.

For example, in a reaction with an electrophile, the HOMO of the diselenide would interact with the LUMO of the electrophile. The shape and symmetry of the HOMO would determine the regioselectivity and stereoselectivity of the reaction. Conversely, in a reaction with a nucleophile, the LUMO of the diselenide (the Se-Se σ* orbital) would be the site of attack, leading to the cleavage of the diselenide bond. This is a characteristic reaction of diselenides and is crucial in their synthetic and biological applications.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like Diselenide, bis[(2-methylphenyl)methyl], rotation around the single bonds, particularly the C-Se and Se-Se bonds, gives rise to various conformers.

The most important conformational feature of open-chain diselenides is the C-Se-Se-C dihedral angle. Unlike the analogous disulfides which often prefer a dihedral angle of around 90°, diselenides can exhibit a wider range of angles to relieve steric strain. For sterically hindered diselenides, this angle can increase significantly.

In the case of Diselenide, bis[(2-methylphenyl)methyl], the presence of the methyl groups in the ortho position of the phenyl rings introduces steric hindrance. This steric clash would influence the preferred conformation around the C-Se bonds and the central C-Se-Se-C dihedral angle. A study of bis(2,4,6-tri-methylphenyl)-diselenide and bis(2,4,6-tri-t-butylphenyl)-diselenide showed that steric bulk is accommodated by an increase in the C-Se-Se-C dihedral angle rather than by a significant increase in the Se-Se or C-Se bond lengths. It is reasonable to infer a similar behavior for Diselenide, bis[(2-methylphenyl)methyl].

Computational methods like DFT can be used to map the potential energy surface of the molecule as a function of the key dihedral angles. This would reveal the low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and the populations of different conformers at a given temperature.

Theoretical and Computational Chemistry of Diselenide, Bis 2 Methylphenyl Methyl

The advancements in computational chemistry provide powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of organoselenium compounds. For Diselenide, bis[(2-methylphenyl)methyl], theoretical and computational methods offer insights that complement experimental studies, allowing for a deeper understanding of its chemical behavior at a molecular level.

Applications in Synthetic Chemistry and Catalysis

Role as a Precursor to Other Organoselenium Reagents (e.g., Selenols, Selanyl (B1231334) Halides)

The primary role of diselenides like Diselenide, bis[(2-methylphenyl)methyl] in synthesis is to act as a stable, storable source of more reactive organoselenium species. The Se-Se bond can be readily cleaved under reductive or oxidative conditions to generate selenols (RSeH) or selanyl halides (RSeX), respectively.

Generation of Selenols: The most common transformation is the reduction of the diselenide to the corresponding selenol or, more frequently, its conjugate base, the selenolate anion (RSe⁻). This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting 2-methylbenzyl selenolate is a potent nucleophile that can be used in a variety of subsequent reactions.

A general procedure for this reduction, adapted from the synthesis of related compounds, is as follows:

Diselenide, bis[(2-methylphenyl)methyl] is dissolved in a suitable solvent, often an alcohol like ethanol.

A reducing agent, typically sodium borohydride, is added portion-wise at room temperature or below.

The disappearance of the diselenide's characteristic yellow or orange color indicates the formation of the colorless selenolate.

This in situ generation is highly convenient as it avoids the isolation of the volatile and foul-smelling 2-methylbenzyl selenol. The resulting selenolate can then be used directly for nucleophilic substitution or addition reactions. For instance, the generation of sodium 1,3-thiaselenol-2-ylmethylselenolate from its corresponding diselenide using NaBH₄ in methanol (B129727) has been demonstrated for subsequent nucleophilic substitution reactions.

Generation of Selanyl Halides: Oxidative cleavage of the Se-Se bond with halogens (e.g., Br₂, Cl₂) can produce 2-methylbenzyl selanyl halides. This reaction provides an electrophilic selenium species, which is complementary to the nucleophilic selenolates. While specific literature for the halogenation of Diselenide, bis[(2-methylphenyl)methyl] is not prominent, the reaction of diphenyl diselenide with bromine to form benzeneselenenyl bromide is a classic and analogous transformation.

Diselenide, bis[(2-methylphenyl)methyl] as a Reagent in Organic Transformations

The reactive species generated from Diselenide, bis[(2-methylphenyl)methyl] participate in a range of important synthetic reactions.

Selenylation, the introduction of a selanyl group (-SeR) onto a molecule, is a key application. Diselenide, bis[(2-methylphenyl)methyl] can act as the selenium source for the C-H selenylation of electron-rich heterocycles like indoles. While a detailed study specifically using the 2-methylbenzyl derivative is not widely reported, strong evidence for its utility exists. For example, the related dibenzyl diselenide has been successfully used in the bismuth-catalyzed selenylation of indoles, affording the 3-selanylindole product in good yield (82%).

Furthermore, the successful synthesis and characterization of products such as 1-methyl-3-(2-methylphenyl)selanyl-1H-indole strongly implies the use of Diselenide, bis[(2-methylphenyl)methyl] as the selenylation reagent in its preparation. A visible-light-mediated, metal-free approach has also been developed for the selenylation of indoles using various diselenides, including dibenzyl diselenide, which provided a 60% yield of 3-(benzylselanyl)-1H-indole. rsc.org These examples highlight the capability of benzylic diselenides to act as effective selenylation agents under various conditions.

Table 1: Examples of Selenylation Reactions with Related Diselenides
Diselenide ReagentSubstrateReaction ConditionsProductYield (%)Reference
Dibenzyl diselenideN-MethylindoleBiI₃ (cat.), O₂, DCE, 80 °C1-Methyl-3-(benzylselanyl)-1H-indole82
Dibenzyl diselenideIndoleVisible light (blue LED), EtOH, rt3-(Benzylselanyl)-1H-indole60 rsc.org
Diphenyl diselenide1-MethylindoleVisible light (blue LED), EtOH, rt1-Methyl-3-(phenylselanyl)-1H-indole73 rsc.org

Cross-dehydrogenative coupling (CDC) reactions are powerful C-H functionalization strategies that form a bond between two C-H, or C-H and X-H bonds, typically with the formal loss of a hydrogen molecule. While organoselenium compounds, particularly diaryl diselenides, are known to catalyze certain CDC reactions, specific studies employing Diselenide, bis[(2-methylphenyl)methyl] as either a reagent or catalyst are not prominently documented in the reviewed literature. The catalytic activity in these reactions is often dependent on the electronic properties of the aromatic ring attached to the selenium, a feature less pronounced in benzylic systems.

The reaction between diselenides and hydrophosphoryl compounds represents a type of cross-dehydrogenative coupling to form P-N, P-O, or P-S bonds. A notable study demonstrated that various diaryl diselenides can catalyze the nucleophilic functionalization of hydrophosphoryl compounds, with the reaction mechanism resembling the Atherton–Todd reaction. rsc.orgnih.gov In this catalytic cycle, the diselenide acts as a recyclable halogenating agent mimic. The study found that diaryl diselenides with electron-withdrawing groups were the most effective catalysts. rsc.orgnih.gov

Although Diselenide, bis[(2-methylphenyl)methyl] was not among the catalysts tested in this specific study, the research provides a framework for understanding how diselenides operate in this transformation. The reactivity is heavily influenced by the substituents on the phenyl ring.

Table 2: Diaryl Diselenide Catalysts in the Functionalization of Hydrophosphoryl Compounds
Diselenide CatalystKey FeatureReaction PerformanceReference
Diphenyl diselenideParent compoundSlow conversion (22% after 24h) rsc.org
Bis(p-nitrophenyl) diselenideElectron-withdrawing groupFast initial rate but catalyst deactivation observed rsc.org
Bis(p-trifluoromethylphenyl) diselenideStrong electron-withdrawing groupReaction completion within 1.5 hours rsc.orgnih.gov
Bis(pentafluorophenyl) diselenideStrong electron-withdrawing groupsReaction completion within 1.5 hours rsc.org

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from simple precursors in a single operation. While organoselenium reagents are utilized in such reactions, specific examples detailing the participation of Diselenide, bis[(2-methylphenyl)methyl] are not extensively reported in the surveyed literature. The development of new MCRs often relies on the predictable reactivity of the functional groups involved, and further research may uncover roles for benzylic diselenides in this area.

Catalytic Activity of Diselenides in Organic Synthesis

The broader class of organodiselenides exhibits significant catalytic activity in various organic syntheses, primarily by acting as recyclable redox catalysts. Their ability to mimic the function of selenoenzymes like glutathione (B108866) peroxidase (GPx) is a key area of research. mdpi.comresearchgate.net In these catalytic cycles, the diselenide is reduced by a thiol (like glutathione or thiophenol) to a selenol, which then reduces an oxidizing agent (like a hydroperoxide). The resulting selenenic acid is then recycled back to the diselenide in the presence of the thiol. mdpi.com

The catalytic efficiency of diselenides is highly structure-dependent. Studies on aniline-derived diselenides have shown that the presence and position of substituents on the aromatic ring can dramatically influence their GPx-mimetic activity, with electron-withdrawing groups often enhancing the catalytic rate. researchgate.net

While the primary synthetic utility of Diselenide, bis[(2-methylphenyl)methyl] lies in its role as a precursor for the 2-methylbenzylselanyl group, the general catalytic properties of the diselenide family suggest potential for its application in redox-mediated transformations. However, specific studies focusing on the catalytic activity of Diselenide, bis[(2-methylphenyl)methyl] are limited.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. While various organoselenium compounds have been explored for their catalytic activities, there is a lack of specific studies detailing the use of Diselenide, bis[(2-methylphenyl)methyl] as an organocatalyst or in metal-free catalytic systems. One study investigating the synthesis of indoles noted that ortho-substituted diaryl diselenides, including the methyl-substituted variant, yielded only trace amounts of the desired product, suggesting low efficacy in that specific transformation. Further research is required to explore its potential in other organocatalytic reactions.

Redox Catalysis (e.g., Oxidation of Organic Substrates)

Ligand for Metal-Catalyzed Reactions (e.g., Cu-catalyzed)

Organoselenium compounds can serve as ligands for transition metals, influencing the outcome of metal-catalyzed reactions. The selenium atoms can coordinate to the metal center, modifying its electronic properties and steric environment. Copper-catalyzed reactions, in particular, have utilized various selenium-containing ligands. However, there are no specific reports found that document the application of Diselenide, bis[(2-methylphenyl)methyl] as a ligand in copper-catalyzed or other metal-catalyzed processes. The potential of this specific diselenide to form stable and effective catalytic complexes with copper or other metals remains an open area for investigation.

Atom-Economical Reactions Facilitated by Diselenides

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in a chemical process into the final product. While catalysis, in general, contributes to atom economy, there is no specific research that highlights the role of Diselenide, bis[(2-methylphenyl)methyl] in facilitating reactions with high atom economy.

Potential in Materials Science Research (Non-biological)

The application of organoselenium compounds in materials science is a growing field, with uses ranging from the synthesis of nanomaterials to the development of novel polymers.

Precursors for Metal Selenide (B1212193) Nanomaterials

Diselenides can serve as precursors for the synthesis of metal selenide nanomaterials, which have interesting optical and electronic properties. The diselenide is typically decomposed in the presence of a metal source to form the corresponding metal selenide nanoparticles. There is, however, no published research detailing the use of Diselenide, bis[(2-methylphenyl)methyl] specifically for this purpose. The suitability of this compound as a precursor, including the influence of the ortho-methylbenzyl group on the resulting nanomaterial properties, has not been explored.

Incorporation into Polymeric Systems

The incorporation of selenium into polymeric structures can impart unique properties, such as redox responsiveness and altered optical characteristics. Diselenide-containing polymers can be designed to be sensitive to specific stimuli, leading to applications in drug delivery and self-healing materials. At present, there are no studies available that describe the synthesis of polymers incorporating the Diselenide, bis[(2-methylphenyl)methyl] moiety.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of Diselenide, bis[(2-methylphenyl)methyl] is expected to move beyond traditional methods towards more sustainable and atom-economical approaches. vapourtec.comdntb.gov.ua

Current methods often involve the reaction of a diselenide source with benzyl (B1604629) halides. nih.gov A common approach is the reaction of 2-methylbenzyl halides with a diselenide source under phase-transfer conditions, which can produce high yields. nih.gov Another established route is the reaction of 2-methylbenzyl bromide with sodium selenide (B1212193) in an aprotic solvent. nih.gov More recently, one-pot protocols for symmetrical dibenzyl diselenides using a selenium-transfer reagent from the corresponding benzyl alcohols have been developed. nih.gov

Future research should focus on catalytic methods that minimize waste and avoid stoichiometric and often toxic reagents. The use of elemental selenium in the presence of a suitable catalyst is a promising avenue. researchgate.net For instance, a method for synthesizing dibenzylic diselenides using elemental selenium and benzylic quaternary ammonium (B1175870) salts with Cs2CO3 as a base has been developed, generating the diselenide dianion in situ. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Dibenzyl Diselenides
MethodReagentsConditionsAdvantagesDisadvantages
Traditional Alkylation 2-Methylbenzyl halide, Sodium DiselenideAprotic solventHigh yieldUse of stoichiometric and potentially hazardous reagents
Phase-Transfer Catalysis 2-Methylbenzyl halide, Diselenide source, Phase-transfer catalystBiphasic systemHigh yield, milder conditionsRequires catalyst and solvent
From Benzyl Alcohols 2-Methylbenzyl alcohol, Selenium-transfer reagentOne-potAvoids use of halidesReagent may be complex
From Elemental Selenium 2-Methylbenzyl quaternary ammonium salt, Elemental Selenium, Cs2CO3Acetonitrile, 80 °CAtom-economical, uses elemental seleniumRequires specific ammonium salt precursor

Exploration of Undiscovered Reactivity Pathways and Mechanisms

The reactivity of Diselenide, bis[(2-methylphenyl)methyl] is largely dictated by the Se-Se bond, which can undergo homolytic or heterolytic cleavage. Future research should aim to uncover novel reactivity patterns beyond its current applications. The presence of ortho-methyl groups may introduce unique steric and electronic effects that could be exploited for new transformations. mdpi.com

The reaction of diaryl diselenides with certain lead compounds under photoirradiation has been shown to proceed via a radical mechanism, generating seleno-ethers. nih.gov While this has been demonstrated for diphenyl diselenide, exploring similar photoreactions with Diselenide, bis[(2-methylphenyl)methyl] could reveal new synthetic pathways. The steric hindrance from the ortho-methyl groups might influence the efficiency and selectivity of such radical trapping reactions. nih.gov

Furthermore, the reaction of diselenides with alkynes can lead to various selenium-containing alkenes, with the stereochemical outcome often dependent on the reaction conditions and the nature of the substituents on the diselenide. nih.gov Investigating the reaction of Diselenide, bis[(2-methylphenyl)methyl] with a range of alkynes under different catalytic systems (e.g., transition metals, photoredox catalysts) could lead to the discovery of novel and stereoselective selenylation methods.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques are used for routine characterization, advanced methods are needed to study the dynamic behavior of Diselenide, bis[(2-methylphenyl)methyl]. ⁷⁷Se NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the selenium atoms. cdnsciencepub.comhuji.ac.il

Future research could employ variable-temperature ⁷⁷Se NMR studies to investigate the conformational dynamics and rotational barriers around the C-Se and Se-Se bonds. nih.gov The chemical shift of ⁷⁷Se is sensitive to subtle changes in molecular geometry and electronic structure. cdnsciencepub.comnih.gov For diaryl diselenides, a downfield shift in the ⁷⁷Se NMR signal is typically observed with increasing temperature, which has been attributed to the sampling of twisted conformers around the Se-Se bond. nih.gov Investigating this phenomenon for Diselenide, bis[(2-methylphenyl)methyl] could provide valuable insights into its solution-phase dynamics.

Dynamic NMR techniques can also be used to study exchange reactions involving the diselenide bond. cdnsciencepub.com Selenol/diselenide exchange processes are known to be rapid and can lead to line broadening in ⁷⁷Se NMR spectra. cdnsciencepub.com Studying these exchange reactions with other thiols or selenols can provide quantitative data on the lability of the Se-Se bond in this specific compound.

Table 2: Representative ⁷⁷Se NMR Chemical Shift Ranges for Organoselenium Compounds
Compound ClassChemical Shift Range (ppm, relative to (CH₃)₂Se)
Selenolates (RSe⁻)-270 to -240
Selenols (RSeH)~ -80
Diselenides (RSeSeR) 230 to 360
Selenenyl Sulfides (RSeSR')250 to 340

Data sourced from general observations in organoselenium chemistry. cdnsciencepub.com

Integration of Diselenide, bis[(2-methylphenyl)methyl] into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of Diselenide, bis[(2-methylphenyl)methyl] into flow systems represents a promising area for future research. vapourtec.comnih.gov

Electrochemical selenenylations of alkenes using dibenzyl diselenide have been successfully demonstrated in an automated flow system. vapourtec.com This approach allows for the rapid synthesis of a library of functionalized organoselenium compounds with minimal manual intervention. vapourtec.com Applying this technology to Diselenide, bis[(2-methylphenyl)methyl] could enable the efficient and automated synthesis of a variety of its derivatives for screening in catalytic or biological applications.

Furthermore, the use of packed-bed reactors containing a supported form of the diselenide could allow for its use as a heterogeneous catalyst in continuous flow processes. This would simplify product purification and catalyst recycling, aligning with the principles of green chemistry. acs.org

Expanded Applications in Non-Biological Catalysis and Reagent Development

The catalytic potential of organodiselenides is an active area of research. researchgate.net While often used in biological contexts, there is significant scope for expanding the application of Diselenide, bis[(2-methylphenyl)methyl] in non-biological catalysis.

Diselenides can act as pre-catalysts in a variety of oxidative transformations. researchgate.net For instance, diaryl diselenides have been used to catalyze the conversion of oximes to nitriles. acs.org Investigating the catalytic activity of Diselenide, bis[(2-methylphenyl)methyl] in similar reactions, as well as in other oxidative processes like the Baeyer-Villiger oxidation, could lead to the development of novel catalytic systems. acs.org The electronic and steric properties imparted by the ortho-methyl groups could influence the catalytic efficiency and substrate scope. acs.org

Moreover, the cleavage of the Se-Se bond can generate reactive selenyl species that can be used as reagents for the introduction of the 2-methylbenzylseleno group into organic molecules. pageplace.de Developing new protocols for the in-situ generation of these reactive intermediates from Diselenide, bis[(2-methylphenyl)methyl] would expand its utility as a synthetic reagent.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the structure, bonding, and reactivity of molecules. nih.gov Future research should leverage advanced computational modeling to establish clear structure-reactivity relationships for Diselenide, bis[(2-methylphenyl)methyl] and its derivatives.

DFT calculations can be used to predict the electronic properties, conformational preferences, and bond dissociation energies of the compound. nih.gov This information can provide insights into its reactivity in various chemical transformations. For instance, computational studies on diphenyl diselenide have been used to understand its interaction with biological targets and to rationalize the effect of substituents on its antioxidant activity. acs.org Similar studies on Diselenide, bis[(2-methylphenyl)methyl] could help in designing new catalysts or reagents with tailored properties.

Furthermore, computational modeling can be used to elucidate reaction mechanisms. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This can be particularly valuable for exploring the undiscovered reactivity of the compound and for optimizing reaction conditions for known transformations.

Contribution to Fundamental Understanding of Chalcogen Chemistry

Diselenide, bis[(2-methylphenyl)methyl] can serve as a model compound for advancing the fundamental understanding of chalcogen chemistry. pageplace.de The study of its non-covalent interactions, particularly chalcogen bonding, is a key area for future research.

Chalcogen bonding is the attractive interaction between an electrophilic region on a covalently bonded chalcogen atom and a nucleophile. researchgate.net This interaction plays a crucial role in crystal engineering, molecular recognition, and catalysis. researchgate.net High-resolution X-ray crystallographic studies of Diselenide, bis[(2-methylphenyl)methyl] and its co-crystals with various Lewis bases can provide experimental evidence and geometric parameters for chalcogen bonding.

The presence of the ortho-methyl groups may influence the strength and directionality of these interactions. A deeper understanding of how substituents modulate chalcogen bonding can have broad implications for the rational design of new materials and catalysts based on chalcogen chemistry. mdpi.com

Q & A

Q. What are the optimal synthetic routes for bis[(2-methylphenyl)methyl] diselenide, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or oxidative coupling. For example, sodium hydrogen selenite (NaHSeO₃) can react with organohalides (e.g., 2-methylbenzyl chloride) in dimethylformamide (DMF) under inert atmospheres .
  • Byproduct Control : Temperature (60–80°C) and stoichiometric ratios (1:2 for organohalide to selenite) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the diselenide from monoselenide or unreacted precursors .
  • Validation : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can X-ray crystallography and spectroscopic techniques confirm the structural integrity of bis[(2-methylphenyl)methyl] diselenide?

Methodological Answer:

  • X-Ray Crystallography : Single-crystal diffraction (CCDC deposition) resolves Se–Se bond lengths (~2.34 Å) and dihedral angles between aromatic rings. For example, methyl-substituted analogs show torsional angles of 85–90°, indicating steric effects .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.3 ppm), with methyl groups as singlets (δ 2.4–2.6 ppm).
    • IR : Se–Se stretching vibrations occur at 250–280 cm⁻¹ .
    • UV-Vis : π→π* transitions in aromatic systems (λmax ~280–320 nm) and charge-transfer bands (λmax >400 nm) confirm conjugation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and chalcogen bonding interactions in bis[(2-methylphenyl)methyl] diselenide?

Methodological Answer:

  • DFT Modeling : Use Gaussian09/B3LYP with 6-31G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV for methyl-substituted analogs) and electrostatic potential surfaces. Methyl groups reduce electron density on selenium, weakening Se···O/N chalcogen bonds compared to unsubstituted analogs .
  • Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies bond critical points between Se and nucleophiles (e.g., O in carbonyl groups) .
  • Validation : Compare computed vs. experimental XRD bond lengths (<0.02 Å deviation) and UV-Vis spectra .

Q. How does methyl substitution at the phenyl ring influence the optical and redox properties of bis[(2-methylphenyl)methyl] diselenide compared to unsubstituted analogs?

Methodological Answer:

  • Optical Properties : Methyl groups induce bathochromic shifts in emission spectra (e.g., λem ~450 nm vs. ~420 nm for unsubstituted diphenyl diselenide) due to enhanced conjugation and reduced symmetry. Quantum yields (QY) decrease (~15% vs. ~25%) due to steric hindrance .
  • Redox Behavior : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows oxidation peaks at +1.2 V (vs. Ag/AgCl) for methyl-substituted derivatives, shifted anodically by ~0.1 V compared to unsubstituted analogs, indicating lower electron-donating capacity .

Q. What strategies enhance the catalytic activity of bis[(2-methylphenyl)methyl] diselenide in glutathione peroxidase (GPx)-like reactions?

Methodological Answer:

  • Substrate Design : Introduce electron-withdrawing groups (e.g., –NO₂) para to selenium to stabilize transition states during H₂O₂ reduction .
  • Solvent Optimization : Use methanol-water mixtures (4:1 v/v) to improve solubility and mimic physiological conditions. Rate constants (kcat) increase by 2–3× compared to pure water .
  • Kinetic Analysis : Monitor NADPH oxidation at 340 nm (coupled assay with glutathione reductase) to determine catalytic efficiency (kcat/KM) .

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